molecular formula C6H7ClN2 B1590228 2-Chloro-3-methylpyridin-4-amine CAS No. 79055-64-4

2-Chloro-3-methylpyridin-4-amine

Cat. No.: B1590228
CAS No.: 79055-64-4
M. Wt: 142.58 g/mol
InChI Key: OPIGCGMFJRAVJS-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-chloro-3-methylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIGCGMFJRAVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505450
Record name 2-Chloro-3-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79055-64-4
Record name 2-Chloro-3-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methylpyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various substituted pyridines .

Mechanism of Action

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Chloro-3-methylpyridin-4-amine
  • CAS Number : 79055-64-4
  • Molecular Formula : C₆H₇ClN₂
  • Molecular Weight : 142.59 g/mol
  • Structure : Pyridine ring substituted with chlorine (position 2), methyl (position 3), and amine (position 4) groups .

Physicochemical Properties :

  • Storage : Requires storage at 2–8°C under inert atmosphere due to sensitivity to oxidation and moisture .
  • Hazards : Classified with hazard statements H302 (toxic if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Applications : Primarily utilized as an intermediate in pharmaceutical synthesis, leveraging its reactive amine and halogen substituents for further functionalization .

Structural Analogs and Similarity Scores

The following compounds exhibit structural resemblance to this compound, as determined by cheminformatics-based similarity analysis ():

Compound Name CAS Number Substituent Positions Molecular Formula Similarity Score Key Functional Differences
2-Chloro-4-methylpyridin-3-amine 173435-41-1 2-Cl, 4-Me, 3-NH₂ C₆H₇ClN₂ 0.79 Methyl and amine positions swapped
2-Chloro-5-methylpyridine-3,4-diamine 18232-91-2 2-Cl, 5-Me, 3,4-NH₂ C₆H₈ClN₃ 0.86 Additional amine at position 4
4-Amino-6-chloronicotinaldehyde 1001756-21-3 4-NH₂, 6-Cl, 3-CHO C₆H₅ClN₂O 0.86 Aldehyde substituent at position 3
2-Chloro-6-methylpyridin-4-amine 79055-63-3 2-Cl, 6-Me, 4-NH₂ C₆H₇ClN₂ 0.83 Methyl shifted to position 6

Key Observations :

  • Positional Isomerism : Swapping methyl and amine positions (e.g., 2-Chloro-4-methylpyridin-3-amine) reduces similarity to 0.79, altering electronic effects and hydrogen-bonding capacity .
  • Functional Group Additions: The presence of an aldehyde (4-Amino-6-chloronicotinaldehyde) or additional amine (2-Chloro-5-methylpyridine-3,4-diamine) enhances polarity and reactivity, making these compounds more suitable for condensation or coordination chemistry .

Physicochemical and Reactivity Differences

Hydrogen Bonding and Crystal Packing :
  • This compound participates in N–H···N and N–H···Cl hydrogen bonds, influencing crystal packing and solubility .
  • In contrast, 6-Chloropyridine-3-carboxamide (CAS 64188-97-2, similarity 0.72) forms stronger intermolecular interactions via its amide group, increasing melting point and reducing solubility in nonpolar solvents .
Electronic Effects :
  • The electron-withdrawing chlorine at position 2 deactivates the pyridine ring, directing electrophilic substitution to the meta position. This effect is modulated in analogs like 3-Chloro-5-methylpyridin-4-amine (CAS 97944-42-8), where substituent positions alter regioselectivity .

Biological Activity

2-Chloro-3-methylpyridin-4-amine (CAS Number: 79055-64-4) is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, pharmacological relevance, and synthesis methods, backed by diverse research findings.

Chemical Structure and Properties

This compound features a chlorine atom and a methyl group on the pyridine ring, contributing to its reactivity and interaction with biological targets. The compound's molecular formula is C6H7ClN2C_6H_7ClN_2, and it is characterized by the following properties:

PropertyValue
Molecular Weight144.58 g/mol
Melting Point83-85 °C
SolubilitySoluble in water
Log P (octanol-water)0.83

Target Interaction

The biological activity of this compound is primarily attributed to its reactive amine group and chlorine atom, which facilitate interactions with various biological targets. Notably, it serves as a key intermediate in the synthesis of Nevirapine , a non-nucleoside reverse transcriptase inhibitor used in HIV treatment.

Biochemical Pathways

The compound's role in synthesizing Nevirapine underscores its importance in pharmacology. Nevirapine inhibits HIV replication by binding to the reverse transcriptase enzyme, effectively blocking viral replication pathways. Its interaction with this enzyme highlights the potential therapeutic applications of this compound.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antiviral Activity : As an intermediate in Nevirapine synthesis, it contributes to the drug's antiviral properties against HIV.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects due to its ability to penetrate biological membranes, indicating possible central nervous system activity.
  • Enzymatic Interactions : Interaction studies have shown that it may react with enzymes involved in metabolic pathways, although detailed studies are still required to elucidate these interactions fully.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Chlorination of Pyridine Derivatives : A common method involves chlorinating 2-hydroxy-4-methyl-3-nitropyridine followed by reduction.
  • One-Pot Reactions : Industrial production often utilizes scalable methods such as one-pot reactions for efficient synthesis.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antiviral Properties : A study highlighted its role as an intermediate in Nevirapine synthesis, confirming its contribution to antiviral activity against HIV.
  • Neuroprotective Potential : Research indicated that the compound could influence neuronal function and signaling pathways, suggesting its potential for treating neurological disorders.
  • Enzymatic Reactivity : A recent analysis showed moderate reactivity with specific enzymes, emphasizing the need for further investigation into its metabolic interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-3-methylpyridin-4-amine
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-methylpyridin-4-amine

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